An In-Depth Technical Guide to N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3)
An In-Depth Technical Guide to N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3)
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a versatile amide derivative critical to various fields of chemical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, analytical validation, applications, and safety protocols, grounding all information in established scientific principles.
Section 1: Chemical Identity and Core Properties
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is an organic compound distinguished by a methoxyphenyl group attached to a pivalamide moiety. This structure imparts favorable characteristics, such as enhanced solubility and bioavailability, making it a valuable intermediate in synthetic chemistry.[1] Its unique identity is unequivocally established by its CAS (Chemical Abstracts Service) number.
CAS Number : 56619-93-3 [1][2][3][4][5]
Compound Identification
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IUPAC Name : N-(3-methoxyphenyl)-2,2-dimethylpropanamide
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Synonyms : N-(3-methoxyphenyl)pivalamide, N-pivaloyl-m-anisidine, N-(2,2-Dimethylpropanoyl)-3-(methoxy)aniline, 3-methoxy-N-pivalanilide[1][3][5]
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Molecular Weight : 207.27 g/mol [1]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These data are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 56619-93-3 | [1][2][3][4][5] |
| Appearance | White or off-white crystalline powder | [3] |
| Melting Point | 125-126°C | [3][5] |
| Boiling Point | 358.2°C at 760 mmHg | [3][5] |
| Density | 1.057 g/cm³ | [3][5] |
| Flash Point | 170.4°C | [3][5] |
| Solubility | Practically insoluble in water; Very soluble in DMF; Soluble in methanol.[3] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is typically achieved via a nucleophilic acyl substitution reaction. A well-documented method involves the acylation of 3-methoxyaniline (m-anisidine) with pivaloyl chloride.[2]
Causality of Experimental Design
The selection of reagents and conditions is based on fundamental organic chemistry principles to maximize yield and purity.
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Reactants : 3-methoxyaniline serves as the nucleophile, with the lone pair on the nitrogen atom attacking the electrophilic carbonyl carbon of pivaloyl chloride.
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Base : Sodium carbonate is used as a mild base. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the accumulation of HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
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Solvent System : A biphasic system of ethyl acetate and water is employed. This allows the organic reactants to interact while the inorganic base and HCl byproduct are sequestered in the aqueous phase, facilitating an efficient reaction and simplifying the subsequent workup.[2]
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Temperature Control : The reaction is conducted at 0°C to manage its exothermicity and prevent potential side reactions, ensuring the selective formation of the desired amide.[2]
Step-by-Step Synthesis Protocol
The following protocol is adapted from established procedures.[2]
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Preparation : In a suitable reaction vessel, prepare a mixed solution of ethyl acetate (300 mL) and purified water (860 mL).
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Add Reagents : To this solution, add m-aminoanisole (21.9 mL, 195 mmol) and sodium carbonate monohydrate (62.0 g, 500 mmol).
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Cooling : Cool the mixture to 0°C in an ice bath under an argon atmosphere.
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Acylation : Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise to the stirred mixture. Maintain the temperature at 0°C.
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Reaction : Stir the reaction mixture vigorously at 0°C for 1 hour.
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Workup :
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with an additional portion of ethyl acetate (300 mL).
-
Combine the organic layers.
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Drying and Filtration : Dry the combined organic phase over anhydrous sodium sulfate and filter.
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Concentration : Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification : Recrystallize the residue from ethyl acetate to yield N-(3-methoxyphenyl)pivalamide as a colorless solid (yield reported as 99.5%).[2]
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Validation : Confirm product purity via Thin-Layer Chromatography (TLC); reported Rf = 0.50 (hexane/ethyl acetate = 6:1).[2]
Section 3: Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is paramount. A multi-technique approach is required for comprehensive validation.
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Chromatography (TLC, HPLC) : TLC is a rapid, effective tool for monitoring reaction progress and assessing fraction purity, as demonstrated in the synthesis protocol.[2] High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.
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Spectroscopy (NMR, IR) :
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Nuclear Magnetic Resonance (¹H and ¹³C NMR) : NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H NMR would confirm the presence and integration of aromatic, methoxy, and tert-butyl protons, while ¹³C NMR would identify all unique carbon atoms in the molecule.
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Infrared (IR) Spectroscopy : IR analysis is used to confirm the presence of key functional groups, such as the N-H stretch, C=O stretch of the amide, and C-O stretch of the methoxy group.
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Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can deliver an exact mass, further validating the molecular formula.[3]
Section 4: Applications in Research and Development
The utility of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide stems from its stable structure and the reactivity of its functional groups, making it a valuable building block in several scientific domains.[1]
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Pharmaceutical Development : It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Researchers have particularly explored its use in developing novel analgesics and anti-inflammatory agents, where the methoxyphenyl moiety can influence drug metabolism and pharmacokinetics.[1]
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Organic Synthesis : Beyond pharmaceuticals, it is a versatile building block for producing various specialty chemicals. Its stability allows it to withstand diverse reaction conditions, making it a reliable precursor in multi-step synthetic pathways.[1]
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Biochemical Research : The compound is employed in studies investigating the mechanisms of enzymes and receptors. It can be used as a scaffold to design molecular probes or inhibitors to better understand biological pathways.[1]
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Material Science & Cosmetics : There is exploratory interest in using this compound in polymer formulations to enhance thermal stability and in cosmetic products for potential skin hydration and anti-aging effects.[1]
Section 5: Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. All procedures should be conducted in accordance with the product's Safety Data Sheet (SDS).[1][4]
Hazard Identification
While a specific, detailed GHS classification is not fully available in the aggregated search results, general safety precautions for chemical reagents of this class should be strictly followed. Always refer to the supplier-specific SDS before handling.[4]
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Eye Contact : May cause serious eye irritation.[6]
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Skin Contact : May cause skin irritation.[7]
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Ingestion/Inhalation : Avoid ingestion and inhalation.[6]
Recommended Handling Procedures
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[7][8]
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Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[8]
Storage
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Temperature : Store at 0-8°C for long-term stability.[1]
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Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
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Incompatibilities : Store away from strong oxidizing agents and strong bases.[7]
References
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KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. KH Neochem, [Link]
Sources
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- 2. N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE | 56619-93-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE - Safety Data Sheet [chemicalbook.com]
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